molecular formula C14H10N2 B1297119 4-Phenylcinnoline CAS No. 21874-06-6

4-Phenylcinnoline

Cat. No. B1297119
CAS RN: 21874-06-6
M. Wt: 206.24 g/mol
InChI Key: OAOOODCTWFOHQL-UHFFFAOYSA-N
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Description

4-Phenylcinnoline is a chemical compound with the molecular formula C14H10N2 . It is a nitrogenous organic base and contains a total of 26 atoms, including 10 Hydrogen atoms, 14 Carbon atoms, and 2 Nitrogen atoms .


Synthesis Analysis

The synthesis of the cinnoline nucleus, which includes 4-Phenylcinnoline, involves the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . The mechanisms of the transformations and the possibilities and limitations of the various methods are discussed in detail in the referenced paper .


Molecular Structure Analysis

4-Phenylcinnoline contains a total of 28 bonds, including 18 non-Hydrogen bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 Pyridazine . The 3D chemical structure image of 4-Phenylcinnoline is based on the ball-and-stick model .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Quaternisation and Reduction Studies : 4-Phenylcinnoline has been studied for its behavior in chemical reactions like quaternisation with methyl iodide, leading to the formation of specific isomers and subsequent reduction processes. Such studies are crucial in understanding the compound's reactivity and potential applications in organic synthesis (Ames, Novitt, Waite, & Lund, 1969).

  • N-Amination and Spectral Analysis : Research involving the direct N-amination of 4-Phenylcinnoline and other related compounds, followed by analytical techniques like mass and NMR spectroscopy, provides insights into the chemical properties and potential applications of these compounds in various fields (Tamura, Miki, Minamikawa, & Ikeda, 1974).

Pharmacological Research

  • Anticancer Activity : Certain derivatives of 4-Phenylcinnoline, such as 2-Phenylquinoline-8-carboxamides, have been studied for their potential as anticancer agents. These compounds exhibit DNA-intercalating properties and show solid tumor activity in in vivo models (Atwell, Baguley, & Denny, 1989).

  • Neuroprotective Effects : Studies on 7-chloro-4-(phenylselanyl) quinoline, a derivative of 4-Phenylcinnoline, have shown its efficacy in protecting against cognitive deficits and anxiety in Alzheimer's disease models. This highlights the compound's potential in neuroprotection and treatment of neurodegenerative diseases (Pinz et al., 2018).

  • Potential in Antidepressant Drugs : Research on 4-phenylquinoline derivatives as potential antidepressants has been conducted. The design and synthesis of these compounds, along with pharmacological testing, indicate their possible use in treating depression (Alhaider, Abdelkader, & Lien, 1985).

Biological Systems and Molecular Interaction

  • Binding Profiles in CNS : Studies on the central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines have revealed a preference for alpha-adrenoceptors, particularly alpha 2-adrenoceptors. This information is valuable for drug development targeting these receptors (Nicholls et al., 1993).

  • Interaction with Proteins : The interaction of certain 4-Phenylcinnoline derivatives with proteins like bovine serum albumin has been investigated through fluorescence and UV–vis spectral studies. Such interactions are important for understanding the pharmacokinetics and dynamics of these compounds (Meng et al., 2012).

properties

IUPAC Name

4-phenylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOOODCTWFOHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346131
Record name 4-Phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcinnoline

CAS RN

21874-06-6
Record name 4-Phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
CM Atkinson, CJ Sharpe - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Of the six possible monophenylcinnolines , only 4-phenylcinnoline has been previously prepared.10 For the preparation of 7-phenylcinnoline, 4-amino-3-nitrodiphenyl was converted …
Number of citations: 7 pubs.rsc.org
DE Ames, B Novitt, D Waite, H Lund - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… methyl iodide to give 1 -methyl-3-phenylcinnolinium iodide and a small amount of its 2-methyl isomer, whereas only the 2-methiodide is isolated from quaternisation of 4-phenylcinnoline…
Number of citations: 7 pubs.rsc.org
CM Atkinson, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… (a) Neber, Knoller, Herbst, and Trissler (Anmlen, 1929, 471, 113), working with various acid reducing media, found that 4-phenylcinnoline yielded 3-phenylindole via 4-phenyl- 1 : 2…
Number of citations: 10 pubs.rsc.org
DE Ames, RF Chapman, HZ Kucharska - Journal of the Chemical …, 1964 - pubs.rsc.org
… Reduction of 3-hydroxy-4-phenylcinnoline and of 3-chlorocinnoline with lithium aluminium … been found to give 1,4-dihydro-4-phenylcinnoline (IX). This compound was long regarded …
Number of citations: 2 pubs.rsc.org
EJ Alford, H Irving, HS Marsh… - Journal of the Chemical …, 1952 - pubs.rsc.org
… In contrast, 8-methoxy-4-methyl-and 8-methoxy-4-phenylcinnoline were orange and yellow … 8-Hydroxy-4-methyl-and 8-hydroxy-4-phenylcinnoline were light yellow and fawn-coloured, …
Number of citations: 2 pubs.rsc.org
LS Besford, JM Bruce - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… conditions similar to those used for 4-phenylcinnoline afforded 82% … Treatment of 4-phenylcinnoline with amalgamated zinc in … Treatment of 4-phenylcinnoline with amalgamated zinc in …
Number of citations: 22 pubs.rsc.org
CM Atkinson, CJ Sharpe - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Phthalazine has given only 5-phenylphthalazine, but phenylation of cinnoline is more complex : 4 : 4'-dicinnolyl is the main product, 4-phenylcinnoline and an isomer have been …
Number of citations: 0 pubs.rsc.org
DI Haddlesey, PA Mayor, SS Szinai - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… into 4-phenylcinnoline and 1,2,3,4-tetrahydro4-phenylcinnoline. We have been unable to repeat this observation. Analysis of the reaction mixture by thin-layer chromatography (t.1.c.) …
Number of citations: 11 pubs.rsc.org
LS Besford, G Allen, JM Bruce - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… The dihydro-derivative of 4-phenylcinnoline is also a hydrazone (111; R = Ph) since, in deuterochloroform solution, it shows NH absorption at 2.12, and a doublet at 5-59 due to the …
Number of citations: 0 pubs.rsc.org
CFH Allen, JA Vanallan - Journal of the American Chemical …, 1951 - ACS Publications
… unsuccessful at4-phenylcinnoline by the same type of reaction {ie, action of sulfuric acid on … Ultraviolet absorption spectra in methanol of (1) 6-bromo-4-phenylcinnoline; (2) 3,4-diphenyl-…
Number of citations: 17 pubs.acs.org

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